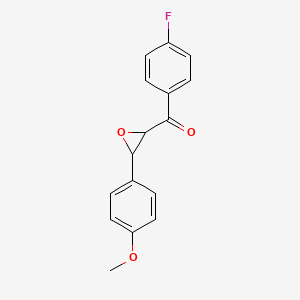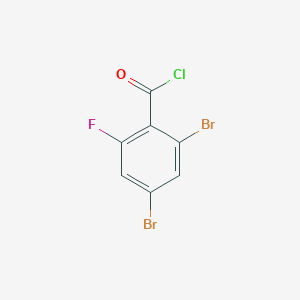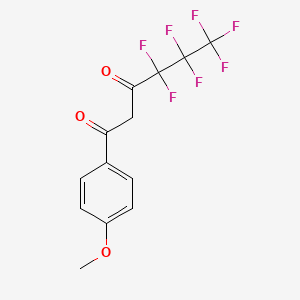
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione
Vue d'ensemble
Description
4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione is a fluorinated organic compound characterized by its high fluorine content and a phenyl group attached to the hexane backbone
Mécanisme D'action
Target of Action
The primary targets of 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione are the europium (Eu³⁺) and samarium (Sm³⁺) ions . These ions play a crucial role in the formation of crystalline complexes when reacted with the compound .
Mode of Action
The compound interacts with its targets (Eu³⁺ and Sm³⁺ ions) through a reaction process. When this compound is combined with freshly precipitated hydrated europium and samarium hydroxides in ethanol, it forms crystalline complexes of the composition [Ln(PyrC3F7)3(EtOH)2], where Ln represents the lanthanide ions (Eu³⁺ or Sm³⁺) . The features of their formation depend on the stoichiometric ligand/metal ratios .
Biochemical Pathways
The formation of the aforementioned complexes suggests that the compound may influence the electronic excitation transfer in these complexes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of crystalline complexes with europium and samarium ions . These complexes exhibit luminescent properties, suggesting that the compound could potentially be used in applications that require luminescence .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical substances. For instance, the formation of the crystalline complexes occurs in an ethanol solution at ambient temperature . The presence of freshly precipitated hydrated europium and samarium hydroxides is also necessary for the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the fluorination of 1-(4-methoxyphenyl)hexane-1,3-dione. The reaction typically requires strong fluorinating agents such as elemental fluorine or xenon difluoride under controlled conditions to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to handle the hazardous fluorinating agents safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the fluorine content or modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring or the hexane backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Derivatives with different substituents on the phenyl ring or hexane backbone.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated materials with unique properties. Biology: It serves as a fluorescent probe in biological imaging and assays due to its high fluorescence quantum yield. Medicine: Industry: Utilized in the production of advanced materials, such as fluoropolymers and coatings with enhanced chemical resistance.
Comparaison Avec Des Composés Similaires
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
Uniqueness: 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione stands out due to the presence of the methoxy group, which can influence its reactivity and binding properties compared to its analogs without this group.
Propriétés
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F7O3/c1-23-8-4-2-7(3-5-8)9(21)6-10(22)11(14,15)12(16,17)13(18,19)20/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZVBWIBHEFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896000 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515163-04-9 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(4-methoxyphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


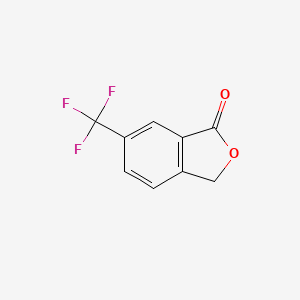
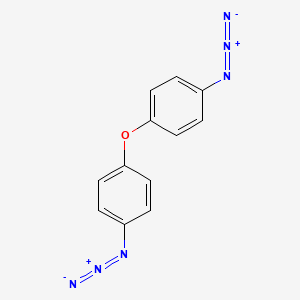

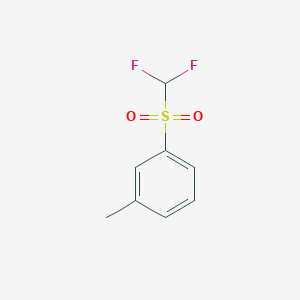
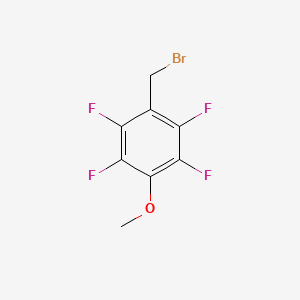
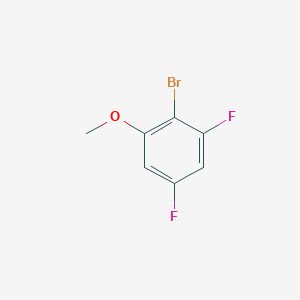
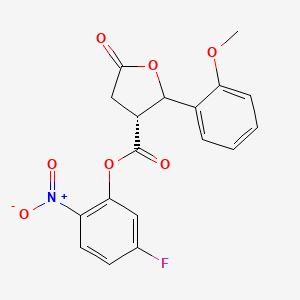
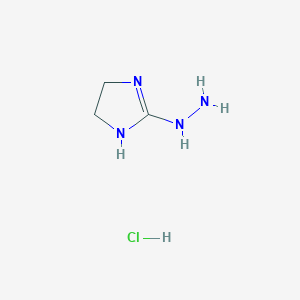
![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)


